Estragole versus trans-Anethole and Methyleugenol: Comparative DNA Adduct Formation in Murine Liver
In a head-to-head 32P-post-labeling study of alkenylbenzenes in newborn male B6C3F1 mice, estragole demonstrated a quantified DNA adduct burden that is intermediate between methyleugenol and safrole, while trans-anethole and eugenol showed negligible adduct formation. This ranking directly correlates with hepatocarcinogenicity data. [1]
| Evidence Dimension | Hepatic DNA adduct formation |
|---|---|
| Target Compound Data | 30.0 pmol/mg DNA |
| Comparator Or Baseline | Methyleugenol: 72.7 pmol/mg DNA; Safrole: 17.5 pmol/mg DNA; trans-Anethole: <1.4 pmol/mg DNA; Eugenol: undetectable |
| Quantified Difference | Estragole adduct burden is 58.7% lower than methyleugenol, 71.4% higher than safrole, and >21-fold higher than trans-anethole. |
| Conditions | Newborn male B6C3F1 mice; compounds administered on days 1, 8, 15, and 22 post-birth; liver DNA isolated on days 23, 29, and 43; adducts quantified by 32P-post-labeling. |
Why This Matters
This quantitative hierarchy establishes estragole's genotoxic risk profile as distinct from both methyleugenol (higher risk) and trans-anethole (negligible risk), directly informing safety-driven procurement decisions.
- [1] Phillips DH, Reddy MV, Randerath K. 32P-post-labelling analysis of DNA adducts formed in the livers of animals treated with safrole, estragole and other naturally-occurring alkenylbenzenes. II. Newborn male B6C3F1 mice. Carcinogenesis. 1984;5(12):1623-1628. View Source
